molecular formula C6H9ClO3 B3385255 Methyl 5-chloro-4-oxopentanoate CAS No. 62024-36-6

Methyl 5-chloro-4-oxopentanoate

Cat. No. B3385255
M. Wt: 164.59 g/mol
InChI Key: LLGRXDHFGMSZNB-UHFFFAOYSA-N
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Patent
US07339073B2

Procedure details

Preparation of 5-chlorolevulinic acid methyl ester from a mixture of 3-chloro-, 5-chloro-, 3,5-dichlorolevulinic acid ethyl ester and levulinic acid methyl ester consisting of the same product ratio, which is obtained by the bromination of both levulinic acid and levulinic acid methyl ester according to the Examples 1 and 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,5-dichlorolevulinic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:10])[CH2:4][CH2:5][C:6]([CH2:8]Cl)=[O:7].[CH2:11]([O:13][C:14](=[O:22])[CH2:15][CH:16](Cl)[C:17]([CH2:19]Cl)=[O:18])C.COC(=O)CCC(C)=O>>[C:3]([OH:10])(=[O:2])[CH2:4][CH2:5][C:6]([CH3:8])=[O:7].[CH3:11][O:13][C:14](=[O:22])[CH2:15][CH2:16][C:17]([CH3:19])=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCC(=O)CCl)=O
Step Two
Name
3,5-dichlorolevulinic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC(C(=O)CCl)Cl)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCC(=O)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC(=O)C)(=O)O
Name
Type
product
Smiles
COC(CCC(=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07339073B2

Procedure details

Preparation of 5-chlorolevulinic acid methyl ester from a mixture of 3-chloro-, 5-chloro-, 3,5-dichlorolevulinic acid ethyl ester and levulinic acid methyl ester consisting of the same product ratio, which is obtained by the bromination of both levulinic acid and levulinic acid methyl ester according to the Examples 1 and 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,5-dichlorolevulinic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:10])[CH2:4][CH2:5][C:6]([CH2:8]Cl)=[O:7].[CH2:11]([O:13][C:14](=[O:22])[CH2:15][CH:16](Cl)[C:17]([CH2:19]Cl)=[O:18])C.COC(=O)CCC(C)=O>>[C:3]([OH:10])(=[O:2])[CH2:4][CH2:5][C:6]([CH3:8])=[O:7].[CH3:11][O:13][C:14](=[O:22])[CH2:15][CH2:16][C:17]([CH3:19])=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCC(=O)CCl)=O
Step Two
Name
3,5-dichlorolevulinic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC(C(=O)CCl)Cl)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCC(=O)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC(=O)C)(=O)O
Name
Type
product
Smiles
COC(CCC(=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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